Cas no 1465134-53-5 ((2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- [3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl]azinic acid
-
- MDL: MFCD21335096
- インチ: 1S/C18H17NO6/c1-23-16-10-8-12(17(24-2)18(16)25-3)7-9-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b9-7+
- InChIKey: HQCYHBWCFQZVEC-VQHVLOKHSA-N
- ほほえんだ: O(C)C1C(=C(C=CC=1/C=C/C(C1C=CC=C(C=1)[N+](=O)[O-])=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 488
- トポロジー分子極性表面積: 90.6
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB421620-10 g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 10g |
€786.50 | 2023-04-24 | ||
abcr | AB421620-25 g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 25g |
€1169.90 | 2023-04-24 | ||
abcr | AB421620-5g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
1465134-53-5 | 5g |
€658.70 | 2025-02-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194088-10g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 98% | 10g |
¥9741 | 2023-04-15 | |
abcr | AB421620-25g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
1465134-53-5 | 25g |
€1169.90 | 2025-02-17 | ||
A2B Chem LLC | AJ25311-5g |
(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25311-1g |
(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 95+% | 1g |
$628.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_523756-10g |
(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 95+% | 10g |
¥8118.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194088-2g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 98% | 2g |
¥6991 | 2023-04-15 | |
abcr | AB421620-1 g |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
1465134-53-5 | 1g |
€339.20 | 2023-04-24 |
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1465134-53-5)
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1465134-53-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
The chemical structure of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is characterized by a conjugated double bond system and the presence of nitro and methoxy substituents. These functional groups contribute to the compound's stability and reactivity, making it an attractive candidate for various chemical and biological studies. The nitro group in particular is known to enhance the electron-withdrawing properties of the molecule, which can influence its biological activity and interactions with biological targets.
Recent research has focused on the potential therapeutic applications of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. Studies have shown that this compound exhibits significant antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This is particularly relevant in the context of various diseases where oxidative stress plays a crucial role, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. These findings suggest that (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one could be a promising candidate for the development of anti-inflammatory drugs.
The anticancer potential of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has also been explored in several studies. Research has shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as p53 and Bcl-2. These findings highlight the potential of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one as a lead compound for the development of novel anticancer agents.
Beyond its pharmacological properties, the synthetic route to produce (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been optimized to improve yield and purity. The most common synthetic method involves a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and 2,3,4-trimethoxyacetophenone in an alkaline medium. This method is efficient and scalable, making it suitable for large-scale production.
The solubility and stability of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
In conclusion, (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1465134-53-5) is a multifaceted compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable subject for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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